3-Chloro-N2-phenylbenzene-1,2-diamine
Description
3-Chloro-N2-phenylbenzene-1,2-diamine (hypothetical structure based on positional isomerism) is a substituted aromatic diamine featuring a chlorine atom at the 3-position and an N-phenyl group at the N2-amino position. Key analogs include 4-chloro-N1-phenylbenzene-1,2-diamine (CAS 68406-47-3) and 3-chloro-N1-methylbenzene-1,2-diamine (CAS 781565-10-4), which provide insights into substituent effects on reactivity and applications .
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H11ClN2/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H,14H2 |
InChI Key |
OWNTZDIYSQNJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent position (chloro, phenyl, or methyl groups) significantly influences molecular properties. Key data are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 4-Chloro-N1-phenylbenzene-1,2-diamine | 68406-47-3 | C₁₂H₁₁ClN₂ | 218.69 | - | - |
| 3-Chloro-N1-methylbenzene-1,2-diamine | 781565-10-4 | C₇H₉ClN₂ | 156.61 | 1.272 | 274.1 |
| 4-Chlorobenzene-1,2-diamine | 53485-21-3 | C₆H₅ClN₂ | 142.57 | - | - |
| N1-(2-Bromophenyl)-4-chlorobenzene-1,2-diamine | - | C₁₂H₁₀BrClN₂ | 297.58 | - | - |
- Chloro Position : 3-Chloro derivatives (e.g., 3-Chloro-N1-methylbenzene-1,2-diamine) exhibit higher predicted boiling points (274.1°C) compared to 4-chloro analogs due to differences in dipole interactions .
Chan–Lam Coupling
- N1-(2-Bromophenyl)-4-chlorobenzene-1,2-diamine is synthesized via Chan–Lam coupling of 4-chlorobenzene-1,2-diamine with 2-bromophenylboronic acid, yielding 65–78% under CuI catalysis .
- 4-Chloro-N1-phenylbenzene-1,2-diamine derivatives are synthesized similarly but require rigorous purification due to competing side reactions .
Reduction of Nitro Precursors
- 4-Chlorobenzene-1,2-diamine is obtained via SnCl₂-mediated reduction of nitro compounds, achieving >90% purity but requiring immediate use due to instability .
Cyclization Reactions
- 4-Chlorobenzene-1,2-diamine reacts with isatin derivatives to form indoloquinoxalines in 70–85% yields, while 4-nitro analogs give lower yields (50–60%) due to electron-withdrawing effects .
- 3-Chloro-N1-methylbenzene-1,2-diamine may exhibit altered reactivity in ultrasound-assisted benzimidazole synthesis compared to unsubstituted benzene-1,2-diamine, though specific data are lacking .
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